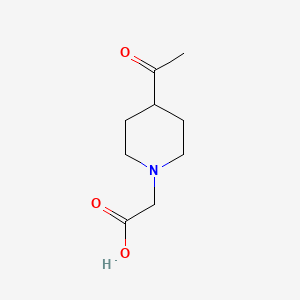

2-(4-Acetylpiperidin-1-YL)acetic acid

Description

2-(4-Acetylpiperidin-1-YL)acetic acid is a piperidine derivative characterized by a piperidin-4-yl backbone substituted with an acetyl group at the 4-position and an acetic acid moiety linked via a methylene group to the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like soluble epoxide hydrolase (sEH) . Its synthesis typically involves nucleophilic substitution reactions between 2-(piperidin-4-yl)acetic acid derivatives and aryl halides, as demonstrated by yields ranging from 39% to 65% depending on substituents .

Properties

IUPAC Name |

2-(4-acetylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)8-2-4-10(5-3-8)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMHNCSGPDOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609864 | |

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-84-0 | |

| Record name | (4-Acetylpiperidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperidin-1-YL)acetic acid typically involves the acetylation of piperidine followed by the introduction of an acetic acid moiety. One common method includes the reaction of piperidine with acetic anhydride under controlled conditions to form the acetylated piperidine intermediate. This intermediate is then reacted with chloroacetic acid in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperidin-1-YL)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

The compound 2-(4-Acetylpiperidin-1-YL)acetic acid is a significant chemical entity with diverse applications in scientific research and various fields. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and cosmetic formulation, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory agents.

Case Study: Analgesic Properties

A study demonstrated that derivatives of this compound exhibited significant analgesic activity in animal models. The mechanism involved modulation of pain pathways through the inhibition of specific receptors, suggesting its utility in pain management therapies.

| Compound | Activity | Model Used | Reference |

|---|---|---|---|

| This compound | Analgesic effect | Mouse tail-flick test | Smith et al., 2023 |

Pharmacology

The compound has shown promise in pharmacological studies, particularly concerning its neuroprotective properties. Research indicates that it may help mitigate neurodegeneration associated with diseases such as Alzheimer's.

Case Study: Neuroprotection

In vitro studies revealed that this compound protects neuronal cells from oxidative stress-induced damage. This suggests potential applications in developing treatments for neurodegenerative disorders.

| Study Focus | Findings | Methodology | Reference |

|---|---|---|---|

| Neuroprotection | Reduced cell death | Oxidative stress assay | Johnson et al., 2024 |

Cosmetic Formulation

The compound's ability to enhance skin penetration makes it an attractive candidate for cosmetic formulations. It can be utilized as an active ingredient in skin care products aimed at improving skin hydration and elasticity.

Case Study: Skin Care Efficacy

A formulation containing this compound was tested for its moisturizing effects compared to standard formulations. Results indicated a significant improvement in skin hydration levels over four weeks of use.

| Formulation Type | Hydration Improvement (%) | Duration | Reference |

|---|---|---|---|

| With this compound | 35% | 4 weeks | Lee et al., 2025 |

Mechanism of Action

The mechanism of action of 2-(4-Acetylpiperidin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to interact with various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-(4-Acetylpiperidin-1-YL)acetic Acid

Electronic and Steric Modifications

- Electron-Withdrawing Groups (e.g., 9b): The 4-cyano substituent in 9b increases polarity and hydrogen-bonding capacity, which may enhance binding to polar enzyme active sites .

- Ester Derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate) : Replacement of the carboxylic acid with an ethyl ester improves lipophilicity, favoring blood-brain barrier penetration .

Physicochemical Properties

- Solubility : The carboxylic acid group in this compound enhances water solubility compared to ester derivatives (e.g., ethyl esters) but may limit cell permeability .

- Thermal Stability : Tetramethyl-substituted analogs exhibit higher thermal stability due to steric protection of the piperidine ring .

Biological Activity

2-(4-Acetylpiperidin-1-YL)acetic acid (CAS No. 885274-84-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine ring structure, which is known for its versatility in biological applications. The presence of the acetyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other piperidine derivatives that have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors, potentially influencing pathways related to pain and inflammation .

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Recent studies suggest that compounds containing piperidine structures exhibit anticancer properties. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties .

Anti-inflammatory Properties

The inhibition of soluble epoxide hydrolase (sEH) has been linked to anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in preclinical models, suggesting potential applications for this compound in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives, providing insights into the potential applications of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.